molecular formula C4H4N4S B8358959 2-Amino-5-cyanomethyl-1,3,4-thiadiazole

2-Amino-5-cyanomethyl-1,3,4-thiadiazole

Cat. No.: B8358959
M. Wt: 140.17 g/mol
InChI Key: IITLEFYTGACQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-cyanomethyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C4H4N4S and its molecular weight is 140.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile

InChI

InChI=1S/C4H4N4S/c5-2-1-3-7-8-4(6)9-3/h1H2,(H2,6,8)

InChI Key

IITLEFYTGACQHV-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=NN=C(S1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-mercapto-1,3,4-thiadiazole (66.5 g, 0.50 mol.), and ethanol (500 ml) is heated to reflux and chloroacetonitrile (41.1 g, 0.55 mol.) is added dropwise at reflux. Heating is continued for four hours and then about 400 ml of distillate is removed using a Dean-Stark trap. The clear solution is cooled to about 75° C. and water (150 ml) is added, allowing the temperature to drop to about 50° C. After adjusting the pH to about seven by adding slowly a solution of Na2CO3, the mixture is cooled to room temperature and the gray product is collected by filtration and washed with water. The moist filter cake is recrystallized from 300 ml of ethanol to yield the desired product which melts at 163°-164° C.
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step Two

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